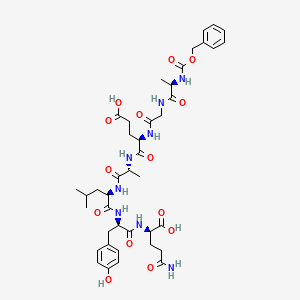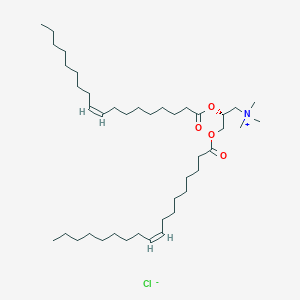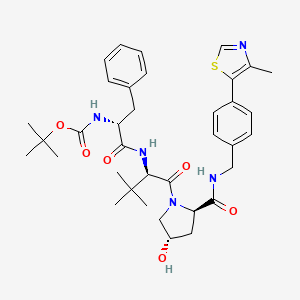
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH is a synthetic peptide composed of several D-amino acids. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group at the N-terminus. Peptides like this one are often used in various scientific research applications due to their stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with a Cbz group, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or HATU.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the side chains of amino acids like tyrosine and glutamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH depends on its specific application. In biological systems, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making the peptide more effective in its intended role.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Characterized by the presence of D-amino acids and a Cbz protecting group.
Cbz-L-Ala-Gly-L-Glu-L-Ala-L-Leu-L-Tyr-L-Gln-OH: Similar structure but composed of L-amino acids.
Ac-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Similar peptide with an acetyl (Ac) protecting group instead of Cbz.
Uniqueness
This compound is unique due to its specific sequence of D-amino acids and the presence of the Cbz protecting group. This combination provides enhanced stability and resistance to enzymatic degradation, making it particularly useful in various research and industrial applications.
Propriétés
Formule moléculaire |
C41H56N8O14 |
|---|---|
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-4-carboxy-2-[[2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H56N8O14/c1-22(2)18-30(38(58)49-31(19-25-10-12-27(50)13-11-25)39(59)47-29(40(60)61)14-16-32(42)51)48-36(56)24(4)44-37(57)28(15-17-34(53)54)46-33(52)20-43-35(55)23(3)45-41(62)63-21-26-8-6-5-7-9-26/h5-13,22-24,28-31,50H,14-21H2,1-4H3,(H2,42,51)(H,43,55)(H,44,57)(H,45,62)(H,46,52)(H,47,59)(H,48,56)(H,49,58)(H,53,54)(H,60,61)/t23-,24-,28-,29-,30-,31-/m1/s1 |
Clé InChI |
BJRDXYJUVDWFLZ-HJDJIZHKSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)
![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)



![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

